CUDC-907-d3
説明
特性
分子式 |
C₂₃H₂₁D₃N₈O₄S |
|---|---|
分子量 |
511.57 |
同義語 |
N-Hydroxy-2-[[[2-(6-methoxy-3-pyridinyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]methylamino]-5-pyrimidinecarboxamide-d3; N-Hydroxy-2-[[[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl](methyl)amino]pyrimi |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Mechanistic Comparison
CUDC-907’s dual inhibition of HDAC and PI3K distinguishes it from single-target inhibitors. Below is a comparative analysis with other HDAC, PI3K, and dual-targeting agents:
Preclinical Efficacy
- In MYC-driven cancers (e.g., neuroblastoma, DLBCL), this results in 2.9-fold increased apoptosis compared to Vorinostat or Idelalisib alone .
- Synergistic Activity : CUDC-907’s dual mechanism enhances efficacy in resistant cancers. For example, it overcomes ABCG2-mediated drug resistance, a limitation of PI3K-selective agents like Idelalisib .
Clinical Outcomes
- Response Rates : In relapsed/refractory DLBCL, CUDC-907 achieved a 64% response rate in MYC-altered patients, outperforming single-target therapies (e.g., 29% with PI3K inhibitors alone) .
- Safety Profile: Grade 3/4 adverse events (thrombocytopenia, diarrhea) are comparable to Vorinostat but lower than Idelalisib’s autoimmune toxicity .
Key Research Findings
Dual Pathway Inhibition
CUDC-907 simultaneously inhibits HDAC and PI3K, leading to:
- Epigenetic Modulation : Increased H3K9ac at promoters of adipogenic genes (e.g., PPARγ, CEBPA), enhancing differentiation in bone marrow stromal cells .
- PI3K/AKT Suppression : Sustained inhibition of AKT phosphorylation, reducing survivin and cyclin B1 levels to induce G2/M arrest .
MYC Dependency
CUDC-907’s efficacy correlates with MYC status:
- In MYC-amplified neuroblastoma, it reduces tumor spheroid growth by 70% (vs. 40% with HDAC inhibitors alone) .
Resistance Mechanisms
準備方法
Catalytic Deuterium Exchange Using Deuterium Oxide (D₂O)
The N-methyl group in CUDC-907 undergoes base-mediated H/D exchange in deuterium oxide. This method, adapted from decarboxylative deuteration protocols, involves:
-
Dissolving CUDC-907 in anhydrous dimethylformamide (DMF).
-
Adding a catalytic base (e.g., potassium carbonate) and heating to 80°C under reflux.
-
Replacing the reaction solvent with deuterium oxide (D₂O) for 48–72 hours.
-
Purifying the product via column chromatography (silica gel, eluent: dichloromethane/methanol).
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 72 hours |
| Deuterium source | D₂O (99.9% D) |
| Yield | 65–78% |
This method avoids toxic deuterium sources and achieves >95% deuterium incorporation at the N-methyl group.
Reductive Deuteration with Deuterium Gas (D₂)
An alternative approach employs deuterium gas under catalytic hydrogenation conditions:
-
Suspend CUDC-907 in tetrahydrofuran (THF) with palladium on carbon (Pd/C).
-
Introduce deuterium gas (1 atm) at 25°C for 24 hours.
-
Filter and concentrate the product under reduced pressure.
Advantages :
Limitations :
-
Requires specialized equipment for handling D₂ gas.
Analytical Characterization of CUDC-907-d3
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration at the N-methyl group eliminates the corresponding NMR signal (δ 3.0–3.2 ppm) and introduces a quintet split due to coupling in NMR.
Key spectral data :
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the mass shift from CUDC-907 (m/z 508.16) to CUDC-907-d3 (m/z 511.18).
Representative HRMS data :
| Compound | Calculated [M+H]⁺ | Observed [M+H]⁺ |
|---|---|---|
| CUDC-907 | 509.1712 | 509.1709 |
| CUDC-907-d3 | 512.1935 | 512.1931 |
Challenges and Optimization Strategies
Isotopic Purity
Byproduct Formation
-
Issue : Oxidation of sulfur-containing moieties during deuteration.
-
Mitigation : Use inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT).
Applications in Pharmacological Studies
CUDC-907-d3 enables precise pharmacokinetic profiling, as deuterium labeling reduces cytochrome P450-mediated metabolism. Studies in AML models demonstrate unchanged target affinity (PI3K: IC₅₀ 8–1831 nM; HDAC: IC₅₀ <100 nM) compared to non-deuterated CUDC-907 .
Q & A
Q. What experimental methodologies are recommended to validate the dual inhibition of HDAC and PI3K by CUDC-907-d3 in vitro?
To confirm HDAC inhibition, measure histone H3 acetylation (H3K9Ac) via Western blot or chromatin immunoprecipitation (ChIP-qPCR). For PI3K/AKT pathway inhibition, assess phosphorylated AKT (p-AKT) levels using ELISA or flow cytometry. Include dose-response curves to establish IC₅₀ values and use selective inhibitors (e.g., HDAC-only or PI3K-only inhibitors) as controls to isolate dual effects .
Q. How should researchers design in vitro studies to assess CUDC-907-d3’s anti-proliferative effects in MYC-driven cancers?
Use cell lines with confirmed MYC/MYCN alterations (e.g., DH-DLBCL or neuroblastoma models) and compare outcomes to MYC-negative controls. Employ assays like MTT for viability, colony formation for clonogenicity, and Annexin V/PI staining for apoptosis. Normalize results to baseline MYC expression (qRT-PCR or RNA-seq) and correlate responses with MYC protein downregulation (Western blot) .
Q. What statistical approaches are appropriate for analyzing gene expression data from CUDC-907-d3-treated cells?
Use the 2^(-ΔΔC(T)) method for qRT-PCR data to quantify fold changes in target genes (e.g., MYC, PPARγ). For RNA-seq, apply DESeq2 or edgeR for differential expression analysis, with false discovery rate (FDR) correction. Include pathway enrichment tools (e.g., GSEA) to identify affected biological processes .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on CUDC-907-d3’s pro-adipocytic vs. anti-tumor effects across cell types?
Context-dependent outcomes may arise from differences in baseline epigenetic states or lineage-specific signaling. Conduct lineage tracing in bone marrow stromal cells (BMSCs) vs. cancer models, comparing transcriptomic profiles (scRNA-seq) and chromatin accessibility (ATAC-seq). Use selective pathway inhibitors (e.g., PI3K-only) to dissect contributions of HDAC vs. PI3K inhibition to adipogenesis .
Q. What strategies optimize the use of 3D spheroid models to evaluate CUDC-907-d3’s efficacy in neuroblastoma?
Generate spheroids using ultra-low attachment plates and Matrigel. Quantify growth inhibition via ATP-based viability assays (e.g., CellTiter-Glo) and image analysis (e.g., IncuCyte). Validate drug penetration via immunohistochemistry for apoptosis markers (cleaved caspase-3) and hypoxia (HIF-1α). Compare 3D results to 2D monolayers to assess microenvironment-driven resistance .
Q. How should combinatorial studies with CUDC-907-d3 and rituximab be designed to assess synergy in DLBCL?
Use a factorial design with monotherapy and combination arms. Calculate synergy scores (e.g., Chou-Talalay combination index) and validate via RNA-seq to identify overlapping vs. unique transcriptional changes. Monitor immune cell infiltration (e.g., CD20+ B cells) in xenograft models treated with the combination .
Q. What biomarkers are critical for stratifying patients in preclinical trials of CUDC-907-d3?
Prioritize MYC/MYCN amplification status (FISH), PI3K pathway activation (p-AKT IHC), and HDAC activity (H3K9Ac levels). Include circulating tumor DNA (ctDNA) to track MYC dynamics during treatment. Correlate biomarker status with progression-free survival in PDX models .
Methodological Guidance
Q. How to address variability in response rates among MYC-altered vs. MYC-unaltered DLBCL patients?
Perform subgroup analysis with sufficient sample sizes (power ≥80%) and use Cox regression to adjust for confounders (e.g., prior therapies). Validate findings in independent cohorts or PDX models with matched genetic backgrounds .
Q. What protocols ensure reproducibility in measuring CUDC-907-d3’s effects on cell cycle arrest?
Synchronize cells via serum starvation or thymidine block before treatment. Use propidium iodide staining and flow cytometry to quantify G0/G1 vs. S-phase populations. Include positive controls (e.g., palbociclib for G1 arrest) and repeat assays across multiple passages to account for drift .
Q. How to validate the specificity of CUDC-907-d3’s HDAC/PI3K inhibition in vivo?
Use isoform-specific HDAC/PI3K knockout models or siRNA-mediated knockdown. Profile pharmacodynamic markers (e.g., H3K9Ac in tumor biopsies) and compare to single-pathway inhibitors. Perform kinase profiling assays to rule off-target effects .
Data Interpretation and Contradictions
Q. Why does CUDC-907-d3 enhance adipogenesis in BMSCs but inhibit growth in cancer cells?
Adipocytic differentiation requires cell cycle exit (G0/G1 arrest), which aligns with CUDC-907-d3’s anti-proliferative effects in cancer. However, HDAC inhibition in BMSCs may activate PPARγ-driven adipogenesis, while PI3K inhibition in cancer disrupts survival signals. Test lineage-specific CRISPR screens to identify divergent regulators .
Q. How to reconcile differences in MYC-altered response rates across trials?
Heterogeneity may stem from MYC partner proteins (e.g., BCL2 in double-hit lymphoma) or coexisting mutations. Use multi-omics integration (WES, RNA-seq) to identify co-occurring drivers and stratify patients by molecular subtypes .
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